Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17F2NO3 It is a piperidine derivative that features a tert-butyl ester group, two fluorine atoms, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and tert-butyl esterification reagents. One common method includes the use of tert-butyl chloroformate and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms and form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a non-fluorinated piperidine derivative.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate: A closely related compound with similar structural features.
Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: Another piperidine derivative with fluorine atoms in different positions.
Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate: A compound with a single fluorine atom.
Uniqueness
This compound is unique due to the presence of two fluorine atoms at the 4-position, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate (CAS No. 1186688-52-7) is a piperidine derivative notable for its potential biological activity and applications in medicinal chemistry. This compound features a tert-butyl ester group, two fluorine atoms, and a hydroxyl group, which contribute to its unique properties and interactions in biological systems.
- Molecular Formula : C10H17F2NO3
- Molecular Weight : 237.25 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 95% in commercial preparations
The biological activity of this compound is largely attributed to its structural features:
- Hydroxyl Group : This functional group can participate in hydrogen bonding, enhancing the compound's solubility and interaction with biological macromolecules.
- Fluorine Atoms : The presence of fluorine can influence the compound's lipophilicity and metabolic stability, potentially increasing its binding affinity to target proteins.
The compound is believed to interact with specific molecular targets involved in various biological pathways, possibly acting as an enzyme inhibitor or modulator of receptor activity .
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of piperidine derivatives, including this compound. It has shown promise as an inhibitor of bacterial growth through mechanisms that may involve interference with protein synthesis or cell wall formation. For instance, derivatives of piperidine have been noted for their ability to inhibit the enzyme dihydrodipicolinate synthase (DHDPS), crucial for bacterial cell wall biosynthesis .
Case Studies
-
Inhibition of DHDPS :
Compound IC50 (µM) Target Enzyme Piperidine Derivative A 21 DHDPS Piperidine Derivative B 31 DHDPS Tert-butyl 4,4-difluoro... TBD TBD -
Antiviral Activity :
- Preliminary data suggest potential antiviral properties against certain viral strains. Further research is required to elucidate the specific mechanisms involved.
Synthesis and Applications
This compound can be synthesized through various methods involving piperidine derivatives and fluorinating agents. The most common synthetic route includes the use of tert-butyl chloroformate and diethylaminosulfur trifluoride (DAST) under controlled conditions .
Applications in Drug Development
The compound serves as a valuable building block in the synthesis of more complex molecules aimed at drug development. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSNGRGUQYKMEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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